

# Physical and chemical properties of 3-Acetoxy-2-phenylpropanoic acid

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## Compound of Interest

Compound Name: 3-Acetoxy-2-phenylpropanoic acid

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## An In-depth Technical Guide to 3-Acetoxy-2-phenylpropanoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of **3-Acetoxy-2-phenylpropanoic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Physicochemical Properties

**3-Acetoxy-2-phenylpropanoic acid** is a chiral organic compound. Its properties can vary depending on the specific stereoisomer. The racemic mixture and the (R)-enantiomer are of particular interest in chemical synthesis.

Table 1: Physical and Chemical Properties of **3-Acetoxy-2-phenylpropanoic Acid**

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>4</sub>	[1][2][3]
Molecular Weight	208.21 g/mol	[1][2][3]
Appearance	White to off-white crystalline powder	
Melting Point	94-97 °C	
Density	1.23 g/cm <sup>3</sup>	
Solubility	Slightly soluble in water; soluble in most organic solvents	
pKa	~3-4	[4]
Purity	≥99% (Analytical Grade)	
CAS Number	14510-36-2 (unspecified isomer)[5], 37504-67-9 (unspecified isomer)[6], 131682-38-7 ((R)-enantiomer) [7]	

Note on Isomers: Several CAS numbers are associated with acetoxy-phenylpropanoic acid derivatives, highlighting the importance of specifying the isomer. For instance, CAS 69056-25-3 corresponds to the constitutional isomer 2-Acetoxy-3-phenylpropanoic acid[8].

## Spectral Data

Detailed spectral data for **3-Acetoxy-2-phenylpropanoic acid** is not readily available in the public domain. However, spectral information for the closely related parent compound, 3-phenylpropanoic acid, can serve as a useful reference.

Table 2: Spectral Data for 3-Phenylpropanoic Acid

Data Type	Key Features	Source
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 7.34 – 7.17 (m, 5H, Ar-H), 2.97 (t, J = 7.8 Hz, 2H, Ar-CH <sub>2</sub> ), 2.69 (t, J = 7.8 Hz, 2H, CH <sub>2</sub> -COOH)	[9]
<sup>13</sup> C NMR	Signals for aromatic carbons, methylene carbons, and the carboxylic acid carbon are expected.	[10]
Mass Spectrometry	Fragmentation patterns can be used to confirm the structure.	[11]

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **3-Acetoxy-2-phenylpropanoic acid** was not found, a comprehensive, multi-step synthesis for a structurally similar and pharmaceutically relevant compound, (S)-2-acetylthio-3-phenylpropanoic acid, starting from L-phenylalanine, is provided below. This protocol illustrates key chemical transformations that are applicable to the synthesis of phenylpropanoic acid derivatives.

## Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from L-phenylalanine

This synthesis involves three main stages: diazotization and bromination, chiral inversion, and nucleophilic substitution[2].

### Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid

- Reaction: Diazotization of L-phenylalanine followed by bromination.
- Procedure: A detailed procedure would involve the reaction of L-phenylalanine with sodium nitrite in the presence of a bromide source and a strong acid.

### Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid

- Reaction: Crystallization-induced diastereomeric resolution using (R)-bornylamine.
- Procedure:
  - To a solution of (S)-2-bromo-3-phenylpropanoic acid in acetonitrile, add tetraethylammonium bromide.
  - Slowly add a solution of (R)-bornylamine (approximately 0.95-1.0 equivalents) in acetonitrile to the mixture at 50-60 °C over 24 hours.
  - Continue to stir the resulting slurry for an additional 24 hours at the same temperature.
  - Cool the mixture to room temperature and filter the solid precipitate, which is the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.
  - To isolate the free acid, dissolve the diastereomeric salt in water and acidify with methanesulfonic acid.
  - Extract the (R)-2-bromo-3-phenylpropanoic acid with a suitable organic solvent like MTBE[2].

### Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid

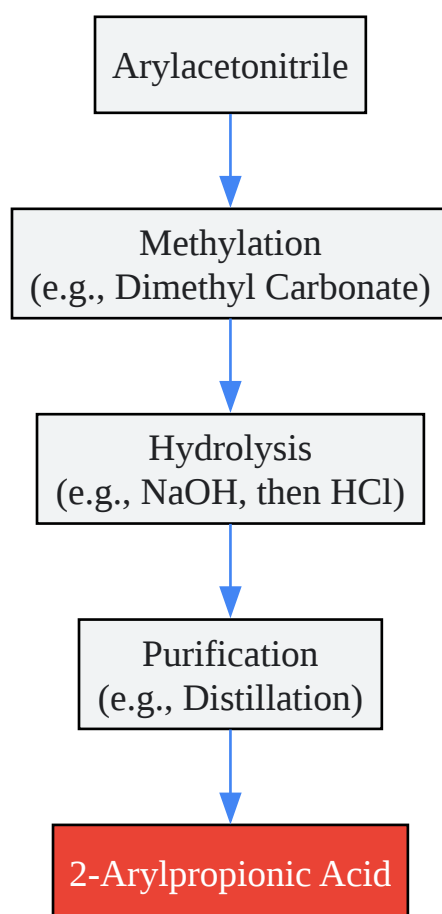
- Reaction: Nucleophilic substitution of the (R)-bromo intermediate with potassium thioacetate.
- Procedure:
  - Dissolve (R)-2-bromo-3-phenylpropanoic acid in a suitable solvent (e.g., acetone or dimethylformamide).
  - Add potassium thioacetate to the solution and stir the mixture at room temperature.
  - Monitor the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, quench the reaction by adding water.
  - Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 1-2.

- Extract the product with ethyl acetate.
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Recrystallize from a suitable solvent like heptane to yield pure (S)-2-acetylthio-3-phenylpropanoic acid[2].

## General Synthesis of 2-Phenylpropionic Acids

Another relevant synthetic approach involves the mono- $\alpha$ -methylation of arylacetone nitriles followed by hydrolysis[12][13].

Experimental Workflow for General Synthesis of 2-Phenylpropionic Acid

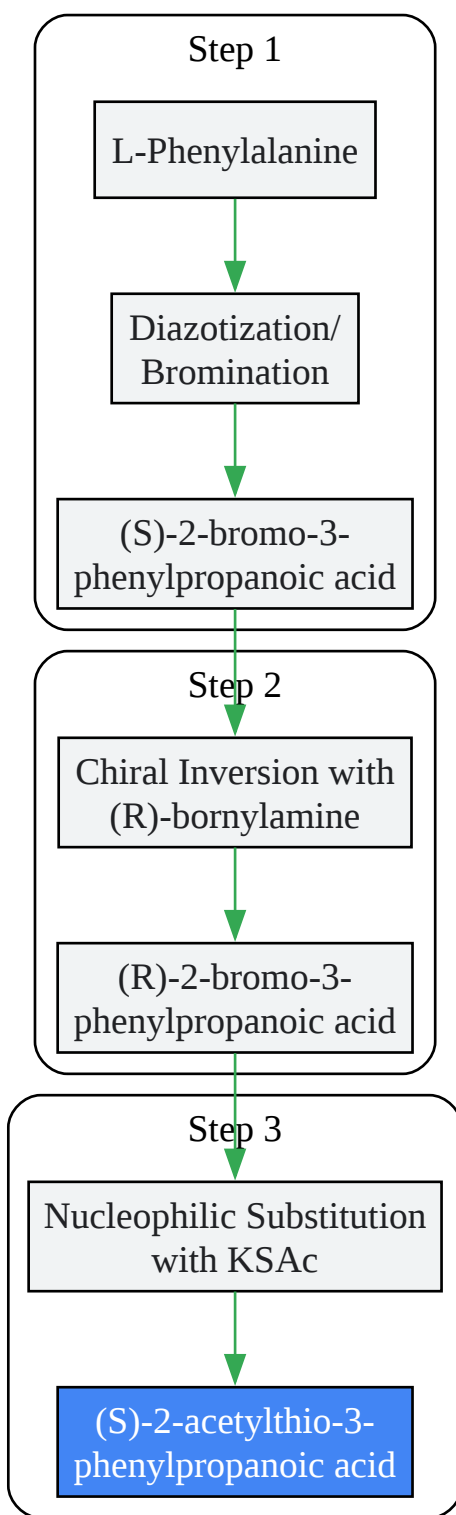


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Caption: General synthetic workflow for 2-arylpropionic acids.

## Mandatory Visualizations

### Synthetic Pathway for (S)-2-acetylthio-3-phenylpropanoic acid



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Caption: Synthetic pathway for (S)-2-acetylthio-3-phenylpropanoic acid.

## Biological Activity

Direct studies on the biological activity and signaling pathways of **3-Acetoxy-2-phenylpropanoic acid** are limited. However, information on its enantiomers and related compounds provides insights into its potential applications.

- **Pharmaceutical Intermediate:** The (R)-enantiomer, (R)-**3-Acetoxy-2-phenylpropanoic acid** (CAS: 131682-38-7), is utilized as a reference standard in the analytical method development and quality control for the commercial production of Scopolamine, an anticholinergic drug[7].
- **Antimicrobial and Antifungal Properties of Related Compounds:** The parent compound, 3-phenylpropionic acid, has demonstrated antimicrobial activity against various bacteria, including *Bacillus cereus*, *E. coli*, and *Staphylococcus aureus*, as well as antifungal activity against fungi such as *Aspergillus niger* and *Candida albicans*[14].
- **Anticancer Potential of Derivatives:** Novel derivatives of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid have been synthesized and are being investigated as potential anticancer agents that target SIRT2 and EGFR[15].

Currently, there is no specific information available regarding the signaling pathways directly modulated by **3-Acetoxy-2-phenylpropanoic acid**. Research into the biological effects of this compound and its derivatives is an area for potential future investigation.

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